Dexmedetomidine hydrochloride Dexmedetomidine hydrochloride Dexmedetomidine hydrochloride is a medetomidine hydrochloride. It has a role as a sedative. It contains a dexmedetomidine. It is an enantiomer of a levomedetomidine hydrochloride.
Dexmedetomidine Hydrochloride is the hydrochloride salt form of dexmedetomidine, an imidazole derivate and active d-isomer of medetomidine with analgesic, anxiolytic and sedative activities. Dexmedetomidine selectively binds to and activates presynaptic alpha-2 adrenoceptors located in the brain, thereby inhibiting the release of norepinephrine from synaptic vesicles. This leads to an inhibition of postsynaptic activation of adrenoceptors, which inhibits sympathetic activity, thereby leading to analgesia, sedation and anxiolysis.
An imidazole derivative that is an agonist of ADRENERGIC ALPHA-2 RECEPTORS. It is closely related to MEDETOMIDINE, which is the racemic form of this compound.
Brand Name: Vulcanchem
CAS No.: 145108-58-3
VCID: VC21345070
InChI: InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m0./s1
SMILES:
Molecular Formula: C13H17ClN2
Molecular Weight: 236.74 g/mol

Dexmedetomidine hydrochloride

CAS No.: 145108-58-3

Cat. No.: VC21345070

Molecular Formula: C13H17ClN2

Molecular Weight: 236.74 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dexmedetomidine hydrochloride - 145108-58-3

CAS No. 145108-58-3
Molecular Formula C13H17ClN2
Molecular Weight 236.74 g/mol
IUPAC Name 5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride
Standard InChI InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m0./s1
Standard InChI Key VPNGEIHDPSLNMU-MERQFXBCSA-N
Isomeric SMILES CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C.Cl
Canonical SMILES CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl
Appearance A white to off-white solid

Chemical Properties and Structure

Chemical Composition

Dexmedetomidine hydrochloride is chemically described as (+)-4-(2,3-dimethylphenyl)ethyl-1H-imidazole monohydrochloride with a molecular weight of 236.7 . The empirical formula is C₁₃H₁₆HCl . It is the dextrorotatory S-enantiomer of medetomidine, possessing significantly greater selectivity for α2-adrenergic receptors than its related compounds . The compound's highly lipophilic nature facilitates rapid diffusion across biological membranes, including penetration into the cerebrospinal fluid, enabling effective central nervous system activity .

Receptor Selectivity

Dexmedetomidine demonstrates remarkably high selectivity for α2-adrenergic receptors, possessing at least eight times greater selectivity for these receptors compared to clonidine, another α2-agonist . This exceptional α2:α1 selectivity ratio is reported to be 1620:1, making it one of the most selective α2-adrenergic agonists in clinical use . This selectivity profile contributes significantly to its favorable therapeutic index and clinical utility in various settings.

Pharmacodynamics

Mechanism of Action

Dexmedetomidine exerts its clinical effects primarily through stimulation of pre- and post-synaptic α2-adrenoreceptors within the central nervous system . This activation leads to hyperpolarization of noradrenergic neurons, inducing an inhibitory feedback loop and reducing norepinephrine secretion, resulting in a sympatholytic effect . Unlike conventional sedatives such as propofol and benzodiazepines that act on gamma-aminobutyric acid (GABA) receptors, dexmedetomidine induces sedation through activation of α2-receptors in the locus coeruleus, creating a state that closely resembles natural sleep . This mechanistic distinction underlies many of the compound's unique clinical benefits.

Sedative and Anxiolytic Properties

The sedative effects of dexmedetomidine are characterized by a distinctive "cooperative sedation" in which patients remain easily rousable and communicative when stimulated, despite adequate sedation depth . This creates a unique sedative response showing easy transition from sleep to wakefulness, allowing patients to be cooperative when needed . The preservation of respiratory drive during sedation represents a significant advantage over traditional sedatives, particularly in scenarios involving compromised airways or respiratory function .

Hemodynamic Effects

Dexmedetomidine exhibits a complex and dose-dependent hemodynamic profile. It exerts a biphasic effect on blood pressure: decreasing blood pressure through central sympatholytic effects at lower concentrations (mediated via α2-adrenergic receptors on peripheral presynaptic nerves), while potentially increasing blood pressure at higher concentrations through peripheral vasoconstriction (mediated via α2B-adrenergic receptors on vascular smooth muscle) . This biphasic effect necessitates careful administration protocols, particularly regarding infusion rates and loading doses.

At therapeutic concentrations, dexmedetomidine typically decreases heart rate by 16-30% at plasma concentrations >1-3 ng/mL, with cardiac output reduced by approximately 35% while stroke volume remains generally stable . The cardiovascular effects result from a combination of vasoconstriction, vasodilatation, and reflex bradycardia . Additionally, dexmedetomidine has demonstrated efficacy in attenuating hemodynamic stress responses during critical perioperative periods, including intubation and extubation .

Analgesic Properties

Dexmedetomidine possesses moderate analgesic properties through central and peripheral mechanisms. Its highly lipophilic nature allows rapid absorption into the cerebrospinal fluid and binding to α2-adrenergic receptors in the spinal cord, contributing to its analgesic action . It effectively prolongs the duration of both sensory and motor blockade induced by local anesthetics, regardless of administration route (epidural, caudal, or spinal) . This analgesic-sparing effect reduces requirements for other analgesics, sedatives, and general anesthetics during perioperative care .

Pharmacokinetics

Absorption and Distribution

Following intravenous administration, dexmedetomidine exhibits a rapid distribution phase with a distribution half-life (t₁/₂) of approximately 6 minutes . The steady-state volume of distribution (Vss) ranges from 88.7 to 118 liters, reflecting extensive tissue distribution . A high inter-individual variability in pharmacokinetic profile has been documented, particularly in intensive care unit populations .

Metabolism and Elimination

Dexmedetomidine undergoes almost complete biotransformation primarily through hepatic metabolism via glucuronidation and hydroxylation pathways, yielding inactive metabolites . The terminal elimination half-life is approximately 2-3.1 hours in healthy volunteers and similar values (2.2-3.7 hours) in ICU patients . Clearance has been estimated to range from 35.3-46.3 L/h or 0.51-0.89 L/min . In subjects with hepatic or renal impairment, clearance values are typically lower than in normal subjects, potentially necessitating dose adjustments .

Parameter0.17 mcg/kg/hr (12h)0.17 mcg/kg/hr (24h)0.33 mcg/kg/hr (24h)0.70 mcg/kg/hr (24h)
t₁/₂ (hour)1.78 ± 0.302.22 ± 0.592.23 ± 0.212.50 ± 0.61
CL (liter/hour)46.3 ± 8.343.1 ± 6.535.3 ± 6.836.5 ± 7.5
Vss (liter)88.7 ± 22.9102.4 ± 20.393.6 ± 17.099.6 ± 17.8
Avg Css (ng/mL)0.27 ± 0.050.27 ± 0.050.67 ± 0.101.37 ± 0.20

Data derived from pharmacokinetic studies with appropriate loading doses preceding maintenance infusion

Clinical Applications

Intensive Care Unit Sedation

Dexmedetomidine was first approved in the USA in 1999 for short-term sedation in intensive care unit settings . It offers several advantages for ICU sedation including preserved respiratory function, reduced delirium incidence, and facilitation of extubation . Studies have demonstrated that dexmedetomidine is superior to traditional sedatives like midazolam and lorazepam for weaning from mechanical ventilation, as it shortens extubation time and ICU stay duration . The lack of respiratory depression allows for continuation during extubation periods, unlike other sedatives .

Procedural Sedation

Dexmedetomidine has gained acceptance for procedural sedation in non-intubated patients before and during surgical and other procedures . Its unique "cooperative sedation" profile makes it particularly valuable in settings where patient communication and cooperation may be necessary during procedures . The preserved respiratory drive and minimal impact on respiratory parameters make it suitable for procedures involving compromised airways or respiratory function .

Anesthetic Adjunct

As an anesthetic adjunct, dexmedetomidine offers several benefits including reduction in requirements for other anesthetic agents, attenuation of stress responses, and minimization of hemodynamic fluctuations . It effectively reduces the need for other analgesics, sedatives, and general anesthetics during the perioperative period . When administered 15 minutes before surgery at intravenous doses of 0.33-0.67 μg/kg, it effectively attenuates the hemodynamic response to endotracheal intubation .

Regional Anesthesia Enhancement

Dexmedetomidine enhances both central and peripheral neural blockade induced by local anesthetics . It has been successfully applied in intravenous regional anesthesia (IVRA), with addition of 0.5 μg/kg dexmedetomidine to lidocaine improving anesthesia quality and enhancing intraoperative-postoperative analgesia without significant side effects . The prolongation of sensory and motor blockade is observed regardless of administration route (epidural, caudal, or spinal) .

Dosage and Administration

Standard Dosing Regimens

Dexmedetomidine is typically administered via intravenous infusion with careful attention to loading dose administration. To avoid potential initial hypertension associated with rapid infusion, loading doses should be infused slowly over 10 minutes . For adults, dosing ranges from 0.25-1 μg/kg, while pediatric dosing typically ranges from 0.5-6 μg/kg/hr .

Maintenance infusion rates generally range from 0.17-0.7 mcg/kg/hr, titrated to desired clinical effect . When used to attenuate hemodynamic responses during perioperative periods, intravenous doses of 0.33-0.67 μg/kg given 15 minutes before surgery have demonstrated efficacy .

Special Population Considerations

Clinical Advantages and Economic Impact

Comparison with Traditional Sedatives

Compared to traditional sedatives such as benzodiazepines and propofol, dexmedetomidine offers several distinct advantages. It produces minimal respiratory depression, allows for cooperative sedation, reduces delirium incidence, and facilitates easier transitions during critical periods such as extubation . The unique sedative state it produces, which mimics natural sleep while preserving rousability, represents a significant advancement in sedation strategies, particularly for critically ill patients .

Economic Benefits

Economic analyses have demonstrated that dexmedetomidine use is associated with decreased ICU costs in adult patients compared with traditional sedatives . This cost reduction is principally attributed to reduced time on mechanical ventilation and shorter length of ICU stay . The lack of respiratory depression allows for rapid extubation despite sedative therapeutic plasma concentrations, further contributing to potential cost savings .

Clinical Outcome Improvements

Beyond economic benefits, dexmedetomidine has been associated with several improved clinical outcomes including reduced incidence of delirium and other neurocognitive complications . Additional benefits include improvement of intraoperative and postoperative analgesia, reduction of postoperative nausea, vomiting, and shivering, and decreased intraoperative blood loss . Its anti-inflammatory properties may also contribute to improved outcomes in certain patient populations .

Current Limitations and Future Directions

Current Limitations

Despite its numerous advantages, the clinical application of dexmedetomidine remains somewhat limited by several factors. Potential hemodynamic effects, particularly bradycardia and hypotension, necessitate careful monitoring in certain patient populations . Additionally, further research is needed to fully characterize optimal dosing strategies across diverse patient populations and clinical scenarios .

Future Research Directions

Ongoing and future research directions include exploration of alternative administration routes, optimization of dosing protocols, and investigation of expanded clinical applications . While intranasal, buccal, and oral formulations have been developed , continued research into these alternative delivery methods may further expand the compound's clinical utility. Additionally, further investigation of dexmedetomidine's potential neuroprotective effects, suggested by its ability to inhibit inflammation and activate protective signaling pathways, represents an important area for future research .

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